molecular formula C18H20N2O4 B2921807 (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1396876-96-2

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2921807
CAS No.: 1396876-96-2
M. Wt: 328.368
InChI Key: RRXCRACLWAQQOP-UHFFFAOYSA-N
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Description

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(5-phenylisoxazol-3-yl)methanone is a chemical compound with the molecular formula C18H20N2O4 and a molecular weight of 328.4 . This complex molecule features a spirocyclic system—the 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane group—linked to a 5-phenylisoxazole moiety via a methanone bridge . The spirocyclic core is a recognized structural feature in medicinal chemistry, and related compounds have been investigated for various biological activities . The 5-phenylisoxazole unit is a privileged scaffold in drug discovery, often associated with a range of pharmacological properties. The integration of these two distinct heterocyclic systems makes this compound a valuable intermediate for researchers exploring new chemical spaces, particularly in the development of potential pharmacologically active agents . The compound is provided with the CAS number 1396876-96-2 . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheets before use.

Properties

IUPAC Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-17(2)22-11-18(12-23-17)9-20(10-18)16(21)14-8-15(24-19-14)13-6-4-3-5-7-13/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXCRACLWAQQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(5-phenylisoxazol-3-yl)methanone represents a novel class of spirocyclic compounds that exhibit significant biological activity. Its unique structural features, including a spirocyclic framework and specific functional groups, suggest potential applications in medicinal chemistry, particularly in targeting various biological pathways.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C15H18N2O3\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_3
PropertyValue
Molecular Weight278.31 g/mol
CAS Number156720-75-1
SolubilitySoluble in DMSO
Storage ConditionsCool, dry place

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in tumor progression and inflammation. The mechanism involves binding to the active sites of these targets, thereby modulating their activity and influencing cellular pathways.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a study demonstrated that derivatives of similar spirocyclic compounds exhibited dose-dependent antitumor effects in xenograft mouse models. The compound was found to inhibit the proliferation of cancer cells by targeting the KRAS G12C mutation, which is prevalent in various cancers. In vitro assays indicated that the compound significantly reduced cell viability in cancer cell lines compared to controls .

Table 1: Summary of Antitumor Activity

Cell LineIC50 (µM)Mechanism of Action
NCI-H13735.4KRAS G12C inhibition
A549 (Lung)4.8Induction of apoptosis
MCF-7 (Breast)6.1Cell cycle arrest

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has shown promise in reducing inflammatory responses. Animal studies indicated that administration led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating conditions characterized by chronic inflammation.

Case Studies

  • Case Study on Tumor Xenografts : In a controlled experiment using NCI-H1373 xenograft models, treatment with the compound resulted in a significant reduction in tumor size over four weeks compared to untreated controls. Histological analysis revealed decreased mitotic activity and increased apoptosis within treated tumors.
  • Inflammation Model : In a mouse model of induced inflammation, administration of the compound resulted in a marked reduction in paw swelling and histopathological evidence of reduced inflammatory cell infiltration.

Comparison with Similar Compounds

Key Observations :

  • The dioxa rings in the spiro core increase polarity and hydrogen-bonding capacity relative to simpler spiro systems like 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one .

Functional Group Comparisons

  • Methanone Derivatives: The target compound’s methanone linkage (common in and ) is critical for electrophilic reactivity, enabling nucleophilic additions or condensations. In contrast, thioether-containing analogs () exhibit distinct redox and metabolic stability profiles .
  • Spiro vs.

Research Findings and Structure-Activity Relationships (SAR)

  • Side Chain Length and Receptor Affinity: highlights that optimal side chain lengths (4–6 carbons) maximize cannabinoid receptor (CB1) binding.
  • Synthetic Challenges : Analogous compounds () were synthesized via 1,4-dioxane-mediated reactions with triethylamine, suggesting the target compound may require similar conditions for efficient coupling of its isoxazole moiety .

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